Functional Switch from Antagonist to Agonist via Dmt vs. Tyr Substitution in Opioid Pseudopeptide Series
Substitution of Dmt for Tyr at position 1 of the pseudopeptide H-AA-Tic-Asp*-Bid produces a complete pharmacological inversion from antagonist to agonist activity. The Dmt-containing compound (H-Dmt-Tic-Asp*-Bid) functions as a potent and selective δ-opioid agonist with IC50 = 0.12 nM in the mouse vas deferens (MVD) functional assay. In contrast, the Tyr-containing analog (H-Tyr-Tic-Asp*-Bid) acts as a potent and selective δ antagonist with pA2 = 8.85. The Dft (2′,6′-difluoro-L-tyrosine) analog shows similar antagonist behavior (pA2 = 8.95), demonstrating that the 2,6-dimethyl substitution specifically drives the agonist phenotype [1].
| Evidence Dimension | Functional activity at δ-opioid receptor |
|---|---|
| Target Compound Data | IC50 = 0.12 nM (agonist) |
| Comparator Or Baseline | H-Tyr-Tic-Asp*-Bid: pA2 = 8.85 (antagonist); H-Dft-Tic-Asp*-Bid: pA2 = 8.95 (antagonist) |
| Quantified Difference | Complete pharmacological inversion (agonist vs. antagonist); Dmt analog 74-fold more potent than naltrindole |
| Conditions | Mouse vas deferens (MVD) functional assay; δ-opioid receptor |
Why This Matters
This is a binary selection criterion: procurement of Dmt-protected precursor is mandatory for agonist development programs, while standard Tyr derivatives yield antagonists.
- [1] Balboni G, Salvadori S, Trapella C, et al. Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. Bioorg Med Chem. 2010;18(16):6024–6030. Table 1. View Source
